3-(1-Methylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
3-(1-Methylpiperidin-2-yl)pyridin-2-amine is an organic compound with the molecular formula C11H17N3 It features a pyridine ring substituted with a 1-methylpiperidin-2-yl group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted amines or amides depending on the electrophile used.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
2-(1-Methylpiperidin-2-yl)pyridine: This compound has the piperidine ring substituted at the 2-position of the pyridine ring instead of the 3-position.
Uniqueness
3-(1-Methylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperidine ring and the amine group at specific positions on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOLYZSAPOTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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